![molecular formula C14H12S2 B14332505 Methyl [1,1'-biphenyl]-2-carbodithioate CAS No. 104090-69-9](/img/structure/B14332505.png)
Methyl [1,1'-biphenyl]-2-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [1,1’-biphenyl]-2-carbodithioate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a methyl group and a carbodithioate functional group attached. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1,1’-biphenyl]-2-carbodithioate typically involves the reaction of biphenyl derivatives with methylating agents and carbodithioate precursors. One common method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with carbon disulfide to form the corresponding dithiocarboxylate, which is then methylated using methyl iodide . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of methyl [1,1’-biphenyl]-2-carbodithioate may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [1,1’-biphenyl]-2-carbodithioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
Methyl [1,1’-biphenyl]-2-carbodithioate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl [1,1’-biphenyl]-2-carbodithioate involves its interaction with molecular targets through its carbodithioate group. This functional group can form coordination complexes with metal ions, influencing various biochemical pathways . Additionally, the biphenyl core can interact with hydrophobic regions of biological molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler derivative without the carbodithioate group, used in various industrial applications.
4-Methylbiphenyl: Similar structure but lacks the carbodithioate group, used in organic synthesis and as a solvent.
Biphenyl-2-thiol: Contains a thiol group instead of a carbodithioate group, used in coordination chemistry and as a building block for more complex molecules.
Uniqueness
Methyl [1,1’-biphenyl]-2-carbodithioate is unique due to the presence of both the methyl and carbodithioate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
104090-69-9 |
|---|---|
Formule moléculaire |
C14H12S2 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
methyl 2-phenylbenzenecarbodithioate |
InChI |
InChI=1S/C14H12S2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 |
Clé InChI |
CEYAGHIGLHLNGZ-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)C1=CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


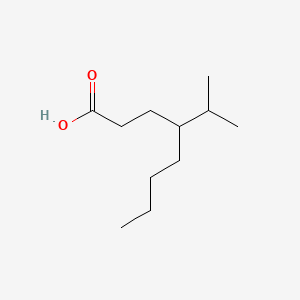
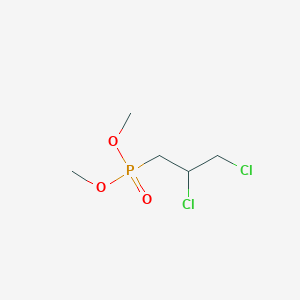
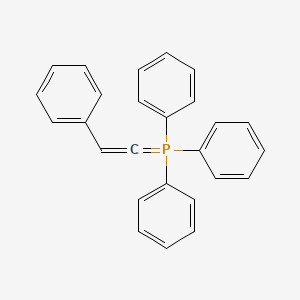
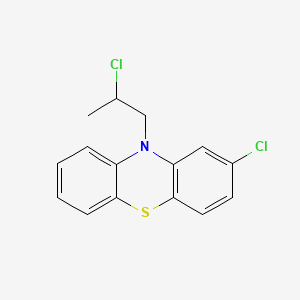
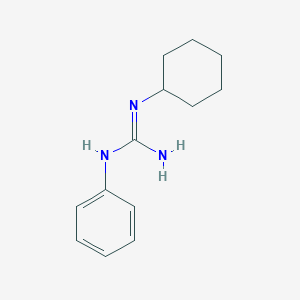
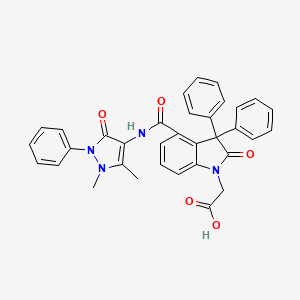
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
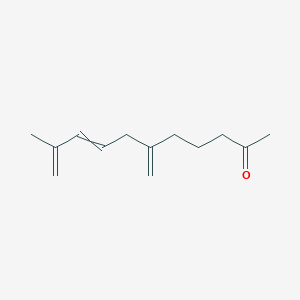

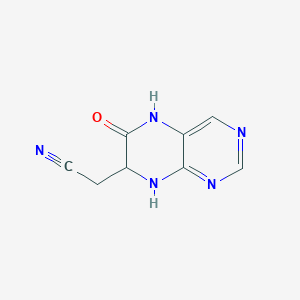
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
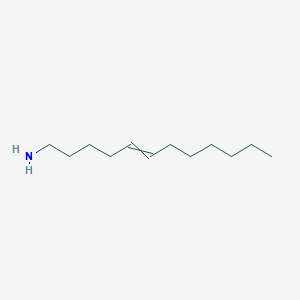
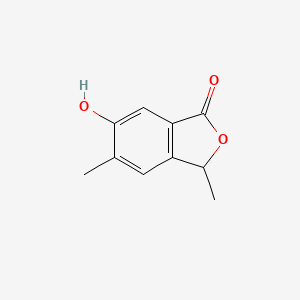
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)
